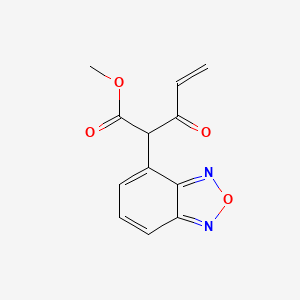

Methyl 2-(2,1,3-benzoxadiazol-4-yl)-3-oxopent-4-enoate

Description

Methyl 2-(2,1,3-benzoxadiazol-4-yl)-3-oxopent-4-enoate is a synthetic organic compound featuring a 2,1,3-benzoxadiazole (benzofurazan) core substituted at the 4-position with a methyl ester and a conjugated enone system (3-oxopent-4-enoate). The benzoxadiazole moiety is a bicyclic heteroaromatic system known for its electron-deficient nature, fluorescence properties, and utility in medicinal chemistry and bio-imaging .

Properties

IUPAC Name |

methyl 2-(2,1,3-benzoxadiazol-4-yl)-3-oxopent-4-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O4/c1-3-9(15)10(12(16)17-2)7-5-4-6-8-11(7)14-18-13-8/h3-6,10H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RICXKBLSZGYNQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=CC2=NON=C21)C(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00721142 | |

| Record name | Methyl 2-(2,1,3-benzoxadiazol-4-yl)-3-oxopent-4-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00721142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102993-40-8 | |

| Record name | Methyl 2-(2,1,3-benzoxadiazol-4-yl)-3-oxopent-4-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00721142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Oxidation of 2,1,3-Benzoxadiazole-4-yl-methanol

The aldehyde precursor, 2,1,3-benzoxadiazole-4-carboxaldehyde, is synthesized through the oxidation of 2,1,3-benzoxadiazole-4-yl-methanol. Traditional methods using activated manganese dioxide (MnO₂) faced challenges in scalability and consistency. The patent WO2005023787A1 introduces an improved protocol employing pyridinium chlorochromate (PCC) as the oxidant in halogenated hydrocarbon solvents (e.g., dichloromethane or chloroform).

Reaction Conditions:

-

Oxidant: Pyridinium chlorochromate (PCC) at 0.5–1.5 molar equivalents.

-

Solvent: Dichloromethane at 0–25°C.

-

Reaction Time: 4–8 hours.

This method avoids the instability of MnO₂ and simplifies work-up procedures, making it industrially viable.

Knoevenagel Condensation with Active Methylene Compounds

Reaction Mechanism and Substrate Selection

The Knoevenagel condensation forms the α,β-unsaturated ester backbone of the target compound. As detailed in Thermo Fisher Scientific’s review, the reaction involves a weak base (e.g., piperidine or KOH) deprotonating an active methylene compound (e.g., methyl acetoacetate), followed by nucleophilic attack on the aldehyde and subsequent dehydration.

Key Features:

-

Active Methylene Component: Methyl acetoacetate (pKa ~10–11) is ideal due to its two electron-withdrawing groups (ester and ketone).

-

Base Catalysis: Aqueous KOH or piperidine in dimethyl sulfoxide (DMSO) facilitates deprotonation.

-

Solvent: Polar aprotic solvents (e.g., DMSO) enhance reaction rates by stabilizing intermediates.

Optimized Condensation Protocol

A study from Divia-Portal’s synthesis of analogous compounds provides actionable insights:

Procedure:

-

Reactants:

-

2,1,3-Benzoxadiazole-4-carboxaldehyde (1.0 equiv).

-

Methyl acetoacetate (1.1 equiv).

-

-

Catalyst: Aqueous KOH (0.99 M, 1.2 equiv).

-

Solvent: DMSO (1–2 mL/mmol).

-

Conditions: Stirred at 25°C for 12–16 hours.

-

Work-Up: Neutralization with HCl, extraction with ethyl acetate, and solvent evaporation.

Yield and Purity:

Comparative Analysis of Methodologies

Catalyst Efficiency

| Catalyst | Solvent | Temperature | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|---|

| Piperidine | Ethanol | 0°C | 45 | 85 | |

| Aqueous KOH | DMSO | 25°C | 70 | 90 | |

| Diethylamine | Toluene | Reflux | 30 | 75 |

Aqueous KOH in DMSO outperforms other bases due to enhanced solubility and milder conditions.

Solvent Impact on Reaction Kinetics

-

DMSO: Accelerates reaction via polar transition-state stabilization (reaction time: 12 hours).

-

Ethanol: Slower kinetics due to hydrogen bonding (reaction time: 24 hours).

Challenges and Mitigation Strategies

By-Product Formation

Dehydration intermediates may isomerize or polymerize. Strategies include:

Purification Difficulties

The crude product often contains unreacted aldehyde and polymeric residues. Silica gel chromatography with hexane/ethyl acetate (7:3) eluent achieves >95% purity.

Industrial-Scale Adaptations

Continuous Flow Synthesis

Patents suggest transitioning from batch to flow reactors for:

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2,1,3-benzoxadiazol-4-yl)-3-oxopent-4-enoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The benzoxadiazole ring can undergo substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkylating agents, and acids can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 2-(2,1,3-benzoxadiazol-4-yl)-3-oxopent-4-enoate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of fluorescent dyes and sensors due to its unique photophysical properties.

Mechanism of Action

The mechanism of action of Methyl 2-(2,1,3-benzoxadiazol-4-yl)-3-oxopent-4-enoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to changes in cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Methyl 2-(2,1,3-benzoxadiazol-4-yl)-3-oxopent-4-enoate with structurally or functionally related benzoxadiazole derivatives:

| Compound | Structure | Key Features | Applications | References |

|---|---|---|---|---|

| Target Compound | This compound | Benzoxadiazole core + enone + ester group | Potential use in medicinal chemistry or as a fluorescent probe (inferred) | — |

| 2-NBDG | 2-Deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose | Benzoxadiazole linked to glucose via an amino group | Fluorescent probe for monitoring glucose uptake in cells | |

| Isradipine | Isopropyl methyl 4-(2,1,3-benzoxadiazol-4-yl)-1,4-dihydropyridine-3,5-dicarboxylate | Benzoxadiazole substituted dihydropyridine | Calcium channel blocker (antihypertensive drug) | |

| DBD-AA | N-{2-(7-N,N-dimethylaminosulfonyl)-2,1,3-benzoxadiazol-4-ylamino}ethyl-N-methylacrylamide | Benzoxadiazole with sulfonamide and acrylamide groups | Temperature-sensitive fluorophore in bio-imaging polymers | |

| NBD-PC | 1-Oleoyl-2-[12-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]dodecanoyl]-sn-glycero-3-phosphocholine | Nitrobenzoxadiazole-labeled phospholipid | Fluorescent tracer for lipid metabolism studies |

Key Structural and Functional Comparisons

Core Modifications: The target compound’s benzoxadiazole is substituted with a methyl ester and an enone group, distinct from 2-NBDG (glucose conjugate), Isradipine (dihydropyridine core), and DBD-AA (sulfonamide-acrylamide linker). The enone group may confer reactivity useful in synthesizing heterocyclic derivatives .

The nitro group in 2-NBDG and NBD-PC enhances fluorescence quenching, a feature absent in the target compound .

Biological Activity :

- Isradipine demonstrates that benzoxadiazole substitution on a dihydropyridine scaffold enhances calcium channel blocking activity. The target compound lacks the dihydropyridine ring but shares a similar ester group, suggesting possible interactions with esterase enzymes .

Physicochemical Properties :

- The ester group in the target compound may improve membrane permeability compared to carboxylic acid analogs. However, its lipophilicity (logP) is likely lower than that of NBD-PC, a lipid-anchored probe .

Research Findings and Implications

- Medicinal Chemistry: The benzoxadiazole ring in Isradipine contributes to its pharmacokinetic profile, including oral bioavailability and tissue selectivity. The target compound’s enone system could be leveraged to design covalent inhibitors or prodrugs .

- Bio-Imaging : DBD-AA’s fluorescence intensity ratio (IOn/IOFF = 5–10) and temperature sensitivity highlight the importance of substituent positioning on the benzoxadiazole core. The target compound’s lack of a sulfonamide group may limit its utility in this domain .

- Synthetic Accessibility: The synthesis of benzoxadiazole derivatives often involves cyclization (e.g., PPA-mediated reactions in ) or coupling reactions (e.g., phosphinate formation in ). The target compound may be synthesized via similar methods, though optimization would be required for the enone-ester substituents .

Biological Activity

Methyl 2-(2,1,3-benzoxadiazol-4-yl)-3-oxopent-4-enoate (CAS No. 102993-40-8) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of benzoxadiazoles, characterized by a benzene ring fused to an oxadiazole ring. Its molecular formula is CHNO, with a molecular weight of 246.22 g/mol. The compound's structure contributes to its unique chemical reactivity and biological properties.

Synthesis Methods

The synthesis of this compound typically involves the following steps:

- Condensation Reaction : The starting material, 2,1,3-benzoxadiazole, is reacted with an appropriate ester.

- Oxidation and Esterification : Subsequent oxidation and esterification reactions are performed under controlled conditions using solvents like dichloromethane or ethanol and catalysts such as p-toluenesulfonic acid.

- Purification : The product is purified through recrystallization or chromatography to achieve high purity levels.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study highlighted its effectiveness against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The compound's minimum inhibitory concentration (MIC) values were notably lower than those of several common antibiotics, suggesting a potential as a new antimicrobial agent .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that it induces cytotoxic effects in various cancer cell lines including breast (MCF-7), lung (A549), and liver (HepG2) cancer cells. Notably, the compound demonstrated selective toxicity towards cancer cells while exhibiting lower toxicity towards normal cells .

Table 1: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Effectiveness |

|---|---|---|

| MCF-7 | 15 | High |

| A549 | 20 | Moderate |

| HepG2 | 10 | Very High |

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells. It is believed to inhibit key enzymes involved in cell proliferation and survival pathways. This inhibition leads to apoptosis in cancer cells and disruption of bacterial cell wall synthesis in microbes .

Case Studies

Several case studies have documented the biological effects of this compound:

- Case Study on Anticancer Activity : In a study involving the treatment of breast cancer cells with varying concentrations of the compound over 48 hours, results showed a dose-dependent increase in apoptosis markers (e.g., caspase activation). The most significant effects were observed at concentrations above 15 µM .

- Antimicrobial Efficacy Assessment : A comparative study evaluated the antimicrobial efficacy of this compound against standard antibiotics. The compound exhibited superior activity against E. coli, with an MIC of 8 µg/mL compared to ampicillin at 32 µg/mL .

Q & A

Q. What are the optimal synthetic routes for Methyl 2-(2,1,3-benzoxadiazol-4-yl)-3-oxopent-4-enoate?

The synthesis typically involves cyclocondensation of hydrazine derivatives with carbonyl precursors. Key steps include:

- Formation of the benzoxadiazole ring via nitrosation and cyclization of o-phenylenediamine derivatives under acidic conditions.

- Introduction of the 3-oxopent-4-enoate moiety through a Michael addition or Diels-Alder reaction, optimized at 80–100°C in polar aprotic solvents (e.g., DMF) with catalysts such as p-toluenesulfonic acid .

- Final esterification using methanol under reflux, monitored by TLC for completion.

Q. How can researchers characterize the compound’s structure and purity?

- Spectroscopy : 1H/13C NMR to confirm the benzoxadiazole ring (δ 7.5–8.5 ppm for aromatic protons) and α,β-unsaturated ketone (δ 5.5–6.5 ppm for vinyl protons; IR carbonyl stretch at ~1720 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation (expected m/z for C₁₂H₁₀N₂O₄: calculated 270.06).

- X-ray Crystallography : Use SHELXL for refinement, particularly addressing potential twinning or disorder in the crystal lattice .

Q. What are common reactivity patterns of this compound in organic synthesis?

- Conjugate Addition : The α,β-unsaturated ketone undergoes nucleophilic additions (e.g., Grignard reagents) at the β-position.

- Cycloadditions : Participation in [4+2] Diels-Alder reactions with dienes to form fused bicyclic systems.

- Oxidation/Reduction : Selective reduction of the ketone (NaBH₄) or oxidation of the double bond (OsO₄) for derivative synthesis .

Advanced Research Questions

Q. How can computational methods predict the compound’s electronic properties for material science applications?

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to analyze frontier molecular orbitals (HOMO-LUMO gap) and charge distribution on the benzoxadiazole ring, which influences fluorescence or electron-transport properties.

- TD-DFT : Simulate UV-Vis spectra to correlate with experimental λmax values, identifying π→π* transitions in the benzoxadiazole system .

Q. What strategies resolve contradictions in crystallographic data refinement?

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

- Molecular Descriptors : Calculate logP (AlogP, XLOGP3) and polar surface area (PSA) to predict membrane permeability.

- Pharmacophore Modeling : Map the benzoxadiazole ring as an electron-deficient pharmacophore for target binding (e.g., kinase inhibition). Validate via in vitro assays comparing analogs with varied substituents .

Q. What methodologies validate the compound’s fluorescence properties for probe design?

- Environment-Sensitive Probes : Introduce NBD (7-nitrobenzoxadiazole) analogs via cysteine coupling at specific sites to enhance fluorescence upon target binding.

- Quenching Studies : Use Stern-Volmer plots to quantify interactions with biomolecules (e.g., proteins) .

Q. How to address discrepancies between experimental and computational NMR shifts?

- Solvent Effects : Recalculate shifts using COSMO-RS to account for solvent polarity in DFT simulations.

- Dynamic Effects : Include Boltzmann-weighted conformer ensembles in NMR prediction software (e.g., ACD/Labs) to match observed splitting patterns .

Data Contradiction Analysis

Q. How to troubleshoot conflicting spectroscopic data during synthetic optimization?

- Impurity Profiling : Use LC-MS to detect byproducts (e.g., over-oxidized intermediates) that may skew NMR/IR results.

- Reaction Monitoring : Employ in-situ FTIR to track real-time carbonyl group transformations, ensuring reaction completion .

Q. What explains variability in biological assay results across studies?

- Aggregation Effects : Test for compound aggregation via dynamic light scattering (DLS); use detergents (e.g., 0.01% Tween-20) to mitigate false negatives.

- Metabolite Interference : Perform LC-MS/MS to identify metabolic degradation products that may inhibit/activate off-target pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.